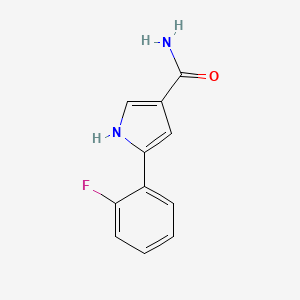

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide: is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds consisting of a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group in this compound contributes to its unique reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide typically involves the following steps:

N-Alkylation of Pyrrole: Pyrrole is protected by N-alkylation using triisopropylsilyl chloride.

Formylation: The protected pyrrole undergoes formylation using Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde.

Bromination and Suzuki Coupling: The carbaldehyde is brominated using N-bromosuccinimide and then coupled with 2-fluorophenylboronic acid via Suzuki coupling to obtain the desired product.

Industrial Production Methods: Industrial production of this compound involves a one-pot synthesis method using 2-(2-fluorobenzoyl)malononitrile as a raw material. This method avoids the separation process of multi-step intermediates, reduces waste generation, and is environmentally friendly. The process involves:

Reduction Reactions: Using metal catalysts and glacial acetic acid under vacuum and hydrogen atmosphere.

Purification: The crude product is purified using solvents like tetrahydrofuran and water, followed by filtration and drying.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation Products: Formation of carboxylic acids or ketones.

Reduction Products: Formation of alcohols or amines.

Substitution Products: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

Fluorination Reagents: The compound can be used as a fluorination reagent in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

Potassium-Competitive Acid Blockers: Similar compounds like vonoprazan are used for managing gastrointestinal ulcers and esophageal reflux.

Industry:

Mechanism of Action

The specific mechanism of action for 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide is not well-documented. similar compounds such as vonoprazan act as potassium-competitive acid blockers. They inhibit the proton pump in the stomach lining, reducing acid secretion and providing relief from acid-related disorders.

Comparison with Similar Compounds

Vonoprazan: A potassium-competitive acid blocker used for gastrointestinal ulcers.

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C11H9FN2O/c12-9-4-2-1-3-8(9)10-5-7(6-14-10)11(13)15/h1-6,14H,(H2,13,15) |

InChI Key |

NLFBJXFRJOOPQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.